molecular formula C11H16N2O8 B121494 Spaglumic acid CAS No. 3106-85-2

Spaglumic acid

Cat. No.: B121494
CAS No.: 3106-85-2
M. Wt: 304.25 g/mol
InChI Key: OPVPGKGADVGKTG-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spaglumic acid is a β-aspartyl isoform of N-Acetyl-l-aspartylglutamate, a naturally occurring neurotransmitter. It is primarily used in allergic eye conditions due to its ability to stabilize mast cells . This compound is also known for its neuroprotective and anti-inflammatory properties .

Mechanism of Action

Target of Action

Spaglumic acid primarily targets mast cells and metabotropic glutamate receptors (mGluRs) . Mast cells play a crucial role in allergic responses, releasing inflammatory mediators such as histamine . mGluRs are integral to excitatory signaling pathways in the brain .

Mode of Action

This compound functions as a mast cell stabilizer . It blocks the release of histamine and other mediators by inhibiting mast cell degranulation, a process that releases these mediators . This inhibition occurs through the stabilization of specific calcium channels, preventing mast cell degranulation .

In addition, this compound acts as a modulator of glutamate receptors, particularly focusing on mGluRs . By selectively targeting and modulating these receptors, this compound helps regulate glutamate levels, mitigating excitotoxicity .

Biochemical Pathways

The action of this compound affects the excitatory signaling pathways in the brain by regulating glutamate levels . This regulation helps mitigate excitotoxicity, a condition characterized by excessive glutamate activity leading to neuronal damage .

Moreover, by stabilizing mast cells, this compound inhibits the release of inflammatory mediators such as histamine, affecting the inflammatory response pathway .

Pharmacokinetics

For neurodegenerative conditions, the oral route is generally preferred due to its systemic absorption and ability to cross the blood-brain barrier . For ophthalmic conditions like glaucoma, this compound is often administered as eye drops, allowing for direct delivery to the target site .

Result of Action

The dual action of this compound—regulation of glutamate-induced excitotoxicity and suppression of inflammation—makes it a compelling candidate for treating a range of neurological and ocular conditions . Its ability to stabilize mast cells makes it useful in allergic conditions such as allergic conjunctivitis .

Action Environment

The administration of this compound is designed to maximize its therapeutic benefits while ensuring ease of use and patient compliance . Adherence to prescribed dosages and schedules is crucial for achieving optimal therapeutic outcomes . Environmental factors that may influence the compound’s action, efficacy, and stability include the method of administration and the condition being treated .

Biochemical Analysis

Biochemical Properties

Spaglumic acid plays a significant role in biochemical reactions. It interacts with mast cells, which are involved in producing an allergic response by releasing inflammatory mediators such as histamine . This compound blocks the release of histamine and other mediators by inhibiting mast cell degranulation .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by stabilizing mast cells, thereby reducing the release of inflammatory mediators . This action can mitigate allergic responses in cells .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a mast cell stabilizer . It inhibits mast cell degranulation, a process that releases inflammatory mediators . This inhibition blocks the release of histamine and other mediators, thereby reducing allergic responses .

Temporal Effects in Laboratory Settings

It is known that this compound’s effects as a mast cell stabilizer play a crucial role in allergic conditions .

Dosage Effects in Animal Models

It is known that this compound is used in the treatment of allergic conditions, suggesting that its dosage would be adjusted based on the severity of the allergic response .

Metabolic Pathways

It is known that this compound interacts with mast cells, suggesting that it may be involved in the metabolic pathways related to inflammation and allergic responses .

Transport and Distribution

Given its role as a mast cell stabilizer, it is likely that it is transported to areas where mast cells are present .

Subcellular Localization

Given its role as a mast cell stabilizer, it is likely that it is localized to areas where mast cells are present .

Chemical Reactions Analysis

Spaglumic acid undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Spaglumic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Spaglumic acid is similar to other compounds such as N-Acetylaspartylglutamic acid (NAAG) and isothis compound. it is unique due to its specific β-aspartyl isoform and its dual action as both a mast cell stabilizer and a modulator of glutamate receptors . Other similar compounds include:

Properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O8/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVPGKGADVGKTG-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113701-65-8 (magnesium salt), 57096-28-3 (sodium salt/solvate)
Record name Isospaglumic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3091535
Record name N-Acetyl-L-alpha-aspartyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3091535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetylaspartylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001067
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3106-85-2, 4910-46-7
Record name N-Acetylaspartylglutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3106-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isospaglumic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name spaglumic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetyl-L-alpha-aspartyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3091535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Acetyl-Asp-Glu
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOSPAGLUMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W8M12WXYL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Acetylaspartylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001067
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spaglumic acid
Reactant of Route 2
Reactant of Route 2
Spaglumic acid
Reactant of Route 3
Reactant of Route 3
Spaglumic acid
Reactant of Route 4
Reactant of Route 4
Spaglumic acid
Reactant of Route 5
Reactant of Route 5
Spaglumic acid
Reactant of Route 6
Reactant of Route 6
Spaglumic acid
Customer
Q & A

Q1: What is the mechanism of action of Spaglumic acid in treating allergic conjunctivitis?

A1: While the exact mechanism of action of this compound is not fully elucidated in the provided research papers, studies suggest it acts as an antiallergic agent by stabilizing mast cells, preventing the release of histamine and other inflammatory mediators. [, ] This is supported by animal models demonstrating its efficacy in reducing Evans blue extravasation, a marker of vascular permeability and inflammation, in early-phase allergic conjunctivitis. []

Q2: How does this compound compare to other antihistamines in terms of efficacy in treating allergic conjunctivitis?

A2: A comparative double-blind trial found that this compound was less effective than Lodoxamide in inhibiting the conjunctival response to allergen exposure, with a shorter duration of action. [] Another study using an animal model observed that this compound and Emedastine were the most effective in reducing Evans blue extravasation compared to other antihistamines like Ketotifen, Olopatadine, and Azelastine. []

Q3: Has this compound been investigated for uses beyond allergic conjunctivitis?

A3: Yes, bioinformatics analyses suggest this compound as a potential therapeutic agent for other conditions. One study identified it as a candidate for preventing organ damage following brain death, possibly due to its potential to modulate transcription, inflammatory responses, and metabolic alterations in the liver. [] Another analysis highlighted this compound as a potential drug for treating chronic rhinosinusitis with nasal polyps and asthma comorbidity, possibly due to its effects on immune response regulation. []

Q4: What is the chemical structure of this compound?

A4: this compound comprises two naturally occurring amino acids, N-acetyl-L-aspartyl-L-glutamic acid (NAAGA). Researchers have synthesized alpha-, beta-, and cyclic forms of this compound. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.